REACTION_CXSMILES
|
[CH3:1][P:2]([O-:8])[O:3][CH2:4][CH:5]([CH3:7])[CH3:6].[CH3:9][C:10]([O:12][CH:13]([C:16]#[N:17])[CH:14]=[CH2:15])=[O:11]>>[C:10]([O:12][CH:13]([C:16]#[N:17])[CH2:14][CH2:15][P:2]([CH3:1])(=[O:8])[O:3][CH2:4][CH:5]([CH3:7])[CH3:6])(=[O:11])[CH3:9]
|
Name
|
isobutyl methanephosphonite
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
CP(OCC(C)C)[O-]
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C=C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 80° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise within 2.3 hours
|
Duration
|
2.3 h
|
Type
|
DISTILLATION
|
Details
|
133.9 g of isobutyl methanephosphonite are distilled out under high vacuum (recovery: 91.3%; purity: 97%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CCP(OCC(C)C)(=O)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.6 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |